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Compound of Interest

Compound Name: 1,4-Dimethylbicyclo[2.2.2]octane

Cat. No.: B14637191

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-
dimethylbicyclo[2.2.2]octane. Due to the limited availability of directly published experimental
data for this specific compound in readily accessible literature, this guide presents a
combination of data from primary sources for closely related analogs and predicted values.
This information is crucial for the identification, characterization, and quality control of this rigid
bicyclic scaffold in research and development.

Core Spectroscopic Data

The structural elucidation of 1,4-dimethylbicyclo[2.2.2]octane relies on a combination of
nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass
spectrometry (MS). The following tables summarize the key quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. The high symmetry of 1,4-dimethylbicyclo[2.2.2]octane is expected to result in a
simplified NMR spectrum.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift (8)

Compound Multiplicity Assignment
[ppm]
1,4-
Dimethylbicyclo[2.2.2] ~ 0.9 -1.0 (Predicted)  Singlet 6H, 2 x -CHs
octane
) Singlet or narrow
~1.2 - 1.5 (Predicted) ] 12H, 6 x -CH2-
multiplet
Bicyclo[2.2.2]octane 1.83 Multiplet 2H, Bridgehead C-H
1.55 Multiplet 12H, Methylene -CH:-

Prediction basis: The chemical shifts for the methyl and methylene protons are estimated

based on the parent compound and the typical shielding effects of alkyl groups in saturated

carbocyclic systems.

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (8)

Compound Assighment Reference
[ppm]
1,4-
] ) ] Quaternary Carbon Stothers & Tan,
Dimethylbicyclo[2.2.2]  ~ 30-35 (Predicted)
(C1,C4) 1976[1]

octane

~ 35-40 (Predicted)

Methylene Carbon (-
CH2-)

Stothers & Tan,
1976[1]

~ 25-30 (Predicted)

Methyl Carbon (-CH3)

Stothers & Tan,

Bicyclo[2.2.2]octane

26.2

1976[1]
Bridgehead Carbon Stothers & Tan,
(C1, C4) 1976[1]

24.5

Methylene Carbon
(C2, C3, C5, Cs, C7,
C8)

Stothers & Tan,
1976[1]
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Prediction basis: The predicted chemical shifts are based on the extensive data for various
methyl-substituted bicyclo[2.2.2]octane derivatives presented by Stothers and Tan. The
introduction of methyl groups at the bridgehead positions is expected to cause a downfield shift
for the quaternary carbons and the adjacent methylene carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For an alkane
like 1,4-dimethylbicyclo[2.2.2]octane, the spectrum is characterized by C-H stretching and

bending vibrations.

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm~—?) Vibration Type Intensity
~ 2950 - 2850 C-H Stretch (Aliphatic) Strong

~ 1465 -CHz- Scissoring Medium
~ 1375 -CHs Bending Medium

Data basis: The characteristic absorption bands are based on the known IR spectra of
saturated hydrocarbons, including the parent compound bicyclo[2.2.2]octane.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

Table 4: Mass Spectrometry Data

m/z Interpretation

138 (Predicted) Molecular lon [M]*
123 (Predicted) [M - CHs]*

95 (Predicted) Loss of a propyl group
81 (Predicted) Further fragmentation
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Prediction basis: The molecular ion is predicted based on the molecular formula (C1oHzs). The

fragmentation pattern is predicted to involve the loss of a methyl group, which is a common

fragmentation pathway for methylated alkanes.

Experimental Protocols

The following sections detail the general procedures for obtaining the spectroscopic data,

based on methodologies reported for analogous compounds.[1]

NMR Spectroscopy

Sample Preparation: A sample of 1,4-dimethylbicyclo[2.2.2]octane is dissolved in an
appropriate deuterated solvent, typically chloroform-d (CDCIls), to a concentration of 1-15%.

Instrumentation: *H and 3C NMR spectra are recorded on a high-field NMR spectrometer
(e.g., Varian XL-100-15 or equivalent).

'H NMR: The proton NMR spectrum is acquired to determine the chemical shifts and
multiplicities of the hydrogen atoms. Tetramethylsilane (TMS) is used as an internal standard

(O ppm).

13C NMR: The carbon NMR spectrum is obtained in Fourier transform mode with proton
noise decoupling to simplify the spectrum to single lines for each unique carbon atom. Off-
resonance decoupling can be used to distinguish between methyl, methylene, methine, and
quaternary carbons. TMS is used as the internal standard (0 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: An IR spectrum can be obtained from a neat liquid sample between salt
plates (NaCl or KBr) or by dissolving the sample in a suitable solvent (e.g., CCls) and
analyzing it in a liquid cell.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the
spectrum.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm™1,
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Mass Spectrometry (MS)

lonization: Electron ionization (El) is a common method for analyzing volatile, non-polar
organic molecules like 1,4-dimethylbicyclo[2.2.2]octane.

Instrumentation: A mass spectrometer, such as a magnetic sector, quadrupole, or time-of-
flight (TOF) instrument, is used to separate the ions based on their mass-to-charge ratio.
High-resolution mass spectrometry can be used for precise mass determination.

Data Analysis: The resulting mass spectrum shows the molecular ion peak (M*) and various
fragment ions, which can provide further structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of

1,4-dimethylbicyclo[2.2.2]octane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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